An In-depth Technical Guide to Bromoacetamido-PEG2-NHS Ester: Structure, Properties, and Applications
An In-depth Technical Guide to Bromoacetamido-PEG2-NHS Ester: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Bromoacetamido-PEG2-NHS ester, a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in bioconjugation and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Properties
Bromoacetamido-PEG2-NHS ester is a versatile reagent featuring two distinct reactive moieties connected by a hydrophilic polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester facilitates covalent bond formation with primary amines, such as the lysine residues on proteins, while the bromoacetyl group readily reacts with thiol groups, for instance, on cysteine residues. The PEG linker enhances the solubility of the molecule and the resulting conjugate in aqueous environments.[1][2][3]
The definitive identity of the most commonly referenced compound is Bromoacetamido-PEG2-NHS ester , with the Chemical Abstracts Service (CAS) number 1353011-78-5 .[1][2][3][4][5] It is crucial to distinguish this from similar compounds with slight variations in their chemical structure.
Chemical Structure
Caption: Chemical structure of Bromoacetamido-PEG2-NHS ester.
Physicochemical Properties
The following table summarizes the key quantitative properties of Bromoacetamido-PEG2-NHS ester.
| Property | Value | Reference(s) |
| CAS Number | 1353011-78-5 | [1][2][3][4][5] |
| Molecular Formula | C13H19BrN2O7 | [1][2][5] |
| Molecular Weight | 395.21 g/mol | [1][5] |
| Purity | ≥95% | [2] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO (100 mg/mL) | [5] |
| Storage Conditions | -20°C for long-term storage | [1][2][5] |
| Shipping Conditions | Ambient temperature | [2] |
Experimental Protocols
This section provides detailed methodologies for common applications of Bromoacetamido-PEG2-NHS ester.
General Protocol for Antibody Conjugation
This protocol outlines the steps for labeling an antibody with Bromoacetamido-PEG2-NHS ester via its NHS ester functionality.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Bromoacetamido-PEG2-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the antibody for reaction with the NHS ester.
-
-
Bromoacetamido-PEG2-NHS ester Solution Preparation:
-
Allow the vial of Bromoacetamido-PEG2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the crosslinker in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the Bromoacetamido-PEG2-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted crosslinker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the conjugated antibody.
-
-
Characterization:
-
Determine the concentration of the conjugated antibody using a protein assay (e.g., BCA assay).
-
The degree of labeling can be determined using various analytical techniques such as mass spectrometry.
-
Workflow for PROTAC Synthesis
Bromoacetamido-PEG2-NHS ester serves as a versatile linker in the synthesis of PROTACs. The following is a generalized workflow.
Conceptual Steps:
-
Ligand Functionalization: One of the ligands (either for the target protein or the E3 ligase) is synthesized with a free primary amine.
-
Linker Conjugation: The amine-functionalized ligand is reacted with Bromoacetamido-PEG2-NHS ester in a suitable organic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIEA). The NHS ester end of the linker will react with the amine on the ligand, forming a stable amide bond.
-
Purification: The resulting ligand-linker intermediate is purified using standard chromatographic techniques (e.g., HPLC).
-
Second Ligand Conjugation: The second ligand, functionalized with a thiol group, is then reacted with the bromoacetyl group of the purified ligand-linker intermediate. This reaction is typically carried out in a polar aprotic solvent.
-
Final Purification: The final PROTAC molecule is purified by chromatography to yield the desired product.
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows.
Caption: General workflow for antibody conjugation.
Caption: Representative workflow for PROTAC synthesis.
